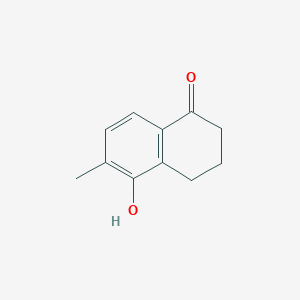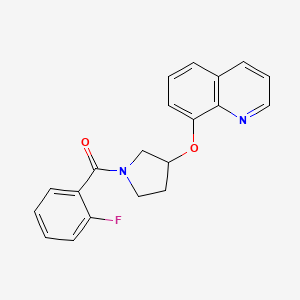
(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, also known as FL-118, is a novel synthetic compound that has gained attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential anticancer agent.
Applications De Recherche Scientifique
Spectroscopic Properties and Theoretical Study
A study conducted by Al-Ansari (2016) investigated the spectroscopic properties of compounds similar to "(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone", focusing on their electronic absorption, excitation, and fluorescence properties. The research highlighted the compounds' dual fluorescence in non-polar and polar solvents and provided insights based on quantum chemistry calculations. This study contributes to understanding the effects of structure and environment on the spectroscopic behaviors of these compounds, which is crucial for their application in fluorescent materials or sensors (Al-Ansari, 2016).
Crystal Structure and DFT Study
Another significant contribution to the field is the work by Huang et al. (2021), which delved into the synthesis, crystal structure, and density functional theory (DFT) study of boric acid ester intermediates with benzene rings, closely related to the chemical structure . This research provides detailed insights into the molecular structures, electrostatic potential, and physicochemical properties of the compounds through crystallographic and conformational analyses, supporting their potential use in materials science and pharmaceutical chemistry (Huang et al., 2021).
Tubulin Polymerization Inhibitors
In the field of medicinal chemistry, Srikanth et al. (2016) explored the design, synthesis, and biological evaluation of 2-anilino-3-aroylquinolines, which share structural similarities with "(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone". These compounds demonstrated remarkable antiproliferative activity against various cancer cell lines by inhibiting tubulin polymerization, showcasing the potential of such molecules in cancer therapy (Srikanth et al., 2016).
Fluorescence Sensing of Zinc Ions
Park et al. (2015) synthesized a chemosensor based on quinoline, which is relevant to the structural framework of "(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone". This sensor demonstrated significant fluorescence enhancement upon binding with zinc ions, indicating its application in detecting and quantifying Zn2+ in biological and aqueous samples. Such studies are vital for developing new sensors for environmental and biological monitoring (Park et al., 2015).
Propriétés
IUPAC Name |
(2-fluorophenyl)-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-17-8-2-1-7-16(17)20(24)23-12-10-15(13-23)25-18-9-3-5-14-6-4-11-22-19(14)18/h1-9,11,15H,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTVMOKTHNHXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

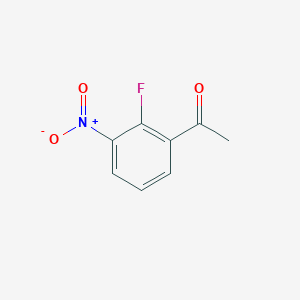

![2-[cyano(4-fluoro-3-nitrophenyl)amino]-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2651173.png)
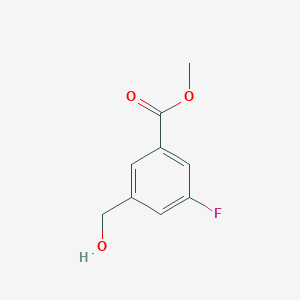
![1-Methyl-N-(2-methyl-2-thiophen-3-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2651177.png)



![2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B2651182.png)
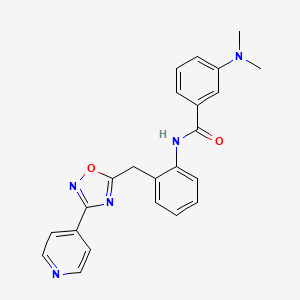
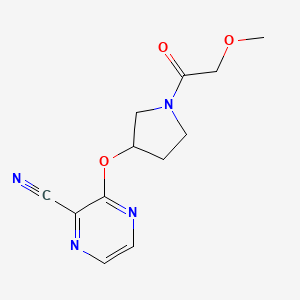
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2651187.png)
![Ethyl 2-[2-(4-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2651189.png)
